![molecular formula C10H18ClNO2 B15068337 (R)-2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B15068337.png)
(R)-2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride is a chemical compound that features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride typically involves the construction of the spirocyclic framework. One common method is the [2,3]-Stevens rearrangement, which is used to form the 6-azaspiro[4.5]decane skeleton . This reaction involves the rearrangement of a quaternary ammonium salt under basic conditions to yield the desired spirocyclic product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
®-2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Medicine: This compound is of interest in drug design and development, particularly for its potential to interact with biological targets in a specific manner.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of ®-2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Halichlorine: A marine alkaloid with a similar spirocyclic structure, known for its biological activity.
Pinnaic Acid: Another marine alkaloid with a related structure, used in biochemical research.
Uniqueness
®-2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride is unique due to its specific spirocyclic arrangement and the presence of a carboxylic acid functional group. This combination of features makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C10H18ClNO2 |
|---|---|
Peso molecular |
219.71 g/mol |
Nombre IUPAC |
(4R)-2-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c12-9(13)8-6-11-7-10(8)4-2-1-3-5-10;/h8,11H,1-7H2,(H,12,13);1H/t8-;/m1./s1 |
Clave InChI |
RNFMTDMUQUUXFS-DDWIOCJRSA-N |
SMILES isomérico |
C1CCC2(CC1)CNC[C@@H]2C(=O)O.Cl |
SMILES canónico |
C1CCC2(CC1)CNCC2C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


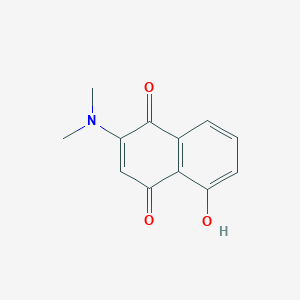
![7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine](/img/structure/B15068273.png)
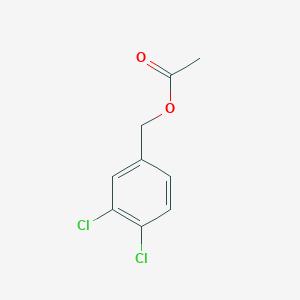
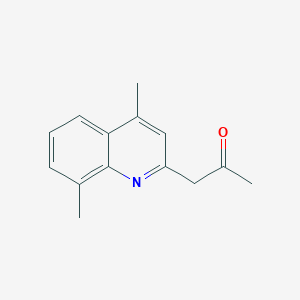
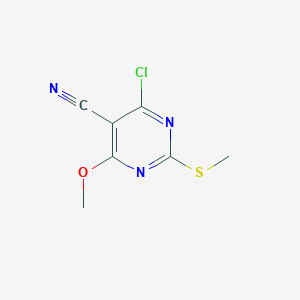




![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B15068317.png)


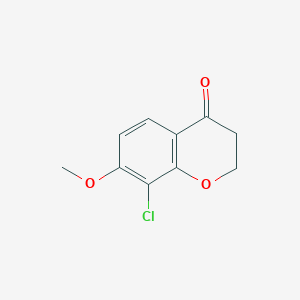
![4-Ethoxyfuro[2,3-b]quinoline](/img/structure/B15068336.png)
